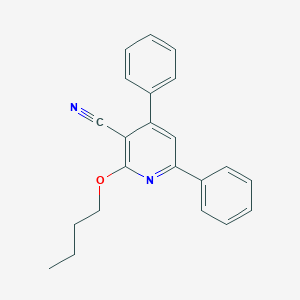

2-Butoxy-4,6-diphenylnicotinonitrile

货号:

B404367

分子量:

328.4g/mol

InChI 键:

IWOSYECDEJZJJR-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

2-Butoxy-4,6-diphenylnicotinonitrile is a pyridine derivative featuring a butoxy (-OC₄H₉) substituent at the 2-position and phenyl groups at the 4- and 6-positions. This analysis extrapolates properties of the butoxy variant based on substituent effects and comparisons with these analogs.

属性

分子式 |

C22H20N2O |

|---|---|

分子量 |

328.4g/mol |

IUPAC 名称 |

2-butoxy-4,6-diphenylpyridine-3-carbonitrile |

InChI |

InChI=1S/C22H20N2O/c1-2-3-14-25-22-20(16-23)19(17-10-6-4-7-11-17)15-21(24-22)18-12-8-5-9-13-18/h4-13,15H,2-3,14H2,1H3 |

InChI 键 |

IWOSYECDEJZJJR-UHFFFAOYSA-N |

SMILES |

CCCCOC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |

规范 SMILES |

CCCCOC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |

产品来源 |

United States |

相似化合物的比较

Structural and Crystallographic Comparisons

Crystallographic Features

- Methoxy Derivative : Crystallizes in the orthorhombic system (space group P2₁2₁2₁) with a pyridine core flanked by phenyl rings. Weak intermolecular interactions (H···H, π–π stacking) stabilize the structure .

- Butoxy Derivative (Hypothetical) : The bulkier butoxy group may disrupt π–π stacking observed in the methoxy derivative, leading to a different space group or reduced crystallinity. Increased van der Waals interactions due to the longer alkyl chain could influence lattice energy.

Table 1: Crystallographic Comparison

Electronic and Reactivity Profiles

Frontier Molecular Orbitals (FMOs) and Reactivity

- Methoxy Derivative : Exhibits a HOMO-LUMO gap of ~4.08 eV, indicative of moderate chemical stability. The methoxy group donates electrons via resonance, localizing electron density on the pyridine ring .

- TD-DFT studies show solvent-dependent fluorescence, suggesting applications in optoelectronics .

- Butoxy Derivative (Hypothetical) : The butoxy group’s electron-donating nature may further reduce the HOMO-LUMO gap compared to methoxy, increasing reactivity. However, steric hindrance from the alkyl chain could limit intermolecular charge transfer.

Table 2: Reactivity Descriptors

*Estimated based on TD-DFT data for amino derivatives .

Cytotoxicity and Drug-Likeness

- Amino Derivative: Compound 3 (2-amino-4,6-diphenylnicotinonitrile) exhibits exceptional cytotoxicity against breast cancer cells (IC₅₀ < 1 µM), surpassing doxorubicin .

- Butoxy Derivative (Hypothetical) : Increased lipophilicity (predicted LogP >6) may enhance membrane permeability but exacerbate solubility issues, reducing therapeutic utility without formulation aids.

ADMET and Physicochemical Challenges

Table 3: ADMET Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。